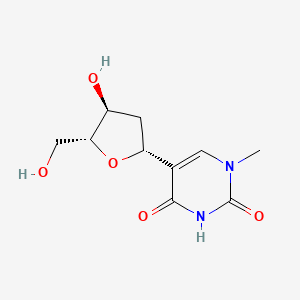

Pseudothymidine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-12-3-5(9(15)11-10(12)16)7-2-6(14)8(4-13)17-7/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDJRICBYOAHBZ-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65358-15-8 | |

| Record name | 5-methyl-2'-deoxypseudouridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03763 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

A Technical Guide to the Chemical Structure of Pseudothymidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudothymidine (ψT), a synthetic C-nucleoside, serves as a structural analog of the naturally occurring pyrimidine nucleoside, thymidine. In contrast to thymidine, which possesses an N-glycosidic bond connecting the deoxyribose sugar to the thymine base, this compound is characterized by a more chemically stable C-C glycosidic bond. This fundamental structural modification imparts distinct physicochemical and biological properties, making it a subject of interest in nucleic acid chemistry and molecular biology. This guide provides an in-depth look at the chemical structure, properties, and relevant experimental methodologies associated with this compound.

Chemical Structure and Properties

The defining feature of this compound is the linkage of the C1' of the 2-deoxyribose sugar to the C5 position of the thymine base, forming a C-glycosidic bond. This is in stark contrast to the N1-C1' bond found in canonical thymidine. This structural isomerism has significant implications for the molecule's conformation and its interaction with enzymes.

Physicochemical Properties

| Property | Value (Thymidine) | Reference |

| Chemical Formula | C₁₀H₁₄N₂O₅ | [1] |

| Molecular Weight | 242.231 g/mol | [1] |

| CAS Number | 50-89-5 | [1] |

| Melting Point | 185 °C | [1] |

| Solubility in Water | 73.5 mg/mL | [2] |

| pKa | 9.93 | |

| LogP | -1.46 |

Note: The data in this table is for thymidine, not this compound, and is provided for comparative purposes.

Experimental Protocols

General Synthesis of C-Nucleoside Analogs

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general approach for the synthesis of C-nucleoside analogs can be described. These syntheses often involve the coupling of a protected sugar moiety with a pre-functionalized nucleobase precursor.

Representative Protocol Outline:

-

Protection of the Sugar: The hydroxyl groups of a 2-deoxyribose derivative are protected using suitable protecting groups (e.g., silyl ethers) to prevent unwanted side reactions.

-

Formation of the Glycosyl Donor: The protected sugar is converted into a suitable glycosyl donor, such as a glycosyl halide or triflate.

-

C-C Bond Formation: The key step involves the coupling of the glycosyl donor with an organometallic derivative of the thymine base (e.g., an organolithium or Grignard reagent). This reaction forms the crucial C-C glycosidic bond.

-

Deprotection: The protecting groups on the sugar moiety are removed under appropriate conditions to yield the final C-nucleoside.

-

Purification: The crude product is purified using chromatographic techniques, such as silica gel chromatography or high-performance liquid chromatography (HPLC).

Characterization of this compound

The structural elucidation and characterization of newly synthesized this compound would involve a combination of standard analytical techniques.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the proton environment of the molecule, confirming the presence of the deoxyribose and thymine moieties and their connectivity. The anomeric proton signal would be a key indicator of the C-glycosidic linkage.

-

¹³C NMR: To identify all carbon atoms in the molecule, providing further evidence for the overall structure.

-

2D NMR (COSY, HSQC, HMBC): To establish correlations between protons and carbons, definitively assigning the structure and confirming the C5-C1' linkage.

-

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and to obtain fragmentation patterns that support the proposed structure. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as hydroxyl (-OH), amine (-NH), and carbonyl (C=O) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maximum, which is characteristic of the pyrimidine chromophore.

Biological Activity and Applications

This compound is primarily utilized as a research tool in molecular biology. Its ability to be incorporated into DNA makes it a valuable substrate for studying DNA polymerases and for the synthesis of modified nucleic acids.

Use in Polymerase Chain Reaction (PCR)

This compound triphosphate (ψTTP) can be used as a substitute for thymidine triphosphate (dTTP) in PCR. Studies have shown that certain thermostable DNA polymerases, such as Taq polymerase, can incorporate this compound into a growing DNA strand. This allows for the generation of DNA fragments containing this C-nucleoside analog. The presence of this compound in a DNA duplex can alter its thermal stability.

The altered conformational properties of this compound due to the C-C bond make it a useful probe for investigating the steric constraints within the active site of DNA polymerases. The successful incorporation of a C-nucleoside like this compound into DNA opens up possibilities for creating novel nucleic acid structures with modified properties for various biotechnological and therapeutic applications.

References

The Role of Pseudouridine in RNA Structure and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudouridine (Ψ), an isomer of uridine, is the most abundant post-transcriptional modification found in RNA. Often referred to as the "fifth nucleoside," it is present in a wide array of RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA) across all domains of life.[1] The unique C-C glycosidic bond between the C1' of the ribose and the C5 of the uracil base, in contrast to the N1-C1' bond in uridine, endows pseudouridine with distinct chemical properties that significantly influence RNA structure, stability, and function.[2] This technical guide provides an in-depth exploration of the multifaceted roles of pseudouridine, with a focus on its impact on RNA structure and function, detailed experimental protocols for its study, and its implications for therapeutic development.

The Structural and Functional Impact of Pseudouridylation

The isomerization of uridine to pseudouridine introduces subtle yet profound changes to the RNA molecule, enhancing its functional capabilities. The C-C bond in pseudouridine offers greater rotational freedom and conformational flexibility compared to the N-C bond in uridine.[2] Additionally, the presence of an extra hydrogen bond donor at the N1 position allows for more complex interactions within the RNA molecule and with other binding partners.[2]

Enhanced RNA Stability

Pseudouridylation is a key factor in stabilizing RNA structures. The enhanced base stacking and the ability to form additional hydrogen bonds contribute to a more rigid and thermodynamically stable RNA molecule.[3][4] This increased stability is crucial for the proper folding and function of many non-coding RNAs. For instance, in tRNA, pseudouridine is critical for maintaining the characteristic L-shaped tertiary structure essential for its role in translation.[4]

Modulation of RNA-Protein Interactions

The altered chemical landscape of pseudouridylated RNA can significantly modulate its interactions with RNA-binding proteins (RBPs). The presence of pseudouridine can either enhance or diminish the binding affinity of RBPs, depending on the specific protein and the structural context of the modification.[5] These altered interactions can have far-reaching consequences for various cellular processes, including pre-mRNA splicing, RNA localization, and stability.[4][5]

Fine-Tuning Translation

In the realm of protein synthesis, pseudouridine plays a critical role in ensuring the efficiency and fidelity of translation. In rRNA, pseudouridines are clustered in functionally important regions of the ribosome, where they contribute to ribosome assembly, stability, and the dynamics of translation.[1] In mRNA, the presence of pseudouridine can influence codon recognition and translation elongation.[6] Notably, the complete substitution of uridine with pseudouridine in synthetic mRNA has been shown to increase protein production, a phenomenon attributed to both enhanced biological stability and a reduction in the innate immune response.[7][8]

Quantitative Effects of Pseudouridylation

The impact of pseudouridine on RNA properties can be quantified through various biophysical and biochemical assays. The following tables summarize key quantitative data from the literature.

| Parameter | Effect of Pseudouridylation | Quantitative Change | Reference |

| Thermodynamic Stability (ΔG°37) | Increased stability of RNA duplexes | On average, internal Ψ-A pairs are 1.7 kcal/mol more stable than U-A pairs. Terminal Ψ-A pairs are 1.0 kcal/mol more stable. | [9] |

| Melting Temperature (Tm) | Increased melting temperature | The presence of a single Ψ at position 39 in the anti-codon stem of tRNA-Lys increases the melting temperature by 5°C. | [4] |

| Translation Efficiency | Increased protein production from in vitro transcribed mRNA | Ψ-containing mRNA can result in a 4- to 5-fold greater translation level compared to unmodified transcripts in wild-type mouse embryonic fibroblasts. In some cellular systems, a 29-fold stimulation of luciferase synthesis was observed with Ψ-modified mRNA. | [8][10] |

| Modification Stoichiometry in Human Cells | Varies by site and cell type | In HEK2T cells, the median modification level for confident Ψ sites is ~10%. TRUB1-dependent Ψ sites in mRNA show a median modification level of ~35%. | [11] |

Table 1: Quantitative Impact of Pseudouridine on RNA Properties. This table summarizes the measured effects of pseudouridylation on the thermodynamic stability, melting temperature, translation efficiency, and modification levels in human cells.

Experimental Protocols for Pseudouridine Analysis

The study of pseudouridylation has been greatly advanced by the development of sensitive and specific detection methods. This section provides detailed methodologies for key experiments.

N-cyclohexyl-N'-(β-(4-methylmorpholinium)ethyl)carbodiimide (CMC) Based Methods

CMC-based methods are widely used for the detection of pseudouridine. CMC reacts with the N3 position of pseudouridine, forming a bulky adduct that can be detected by reverse transcription stops.

1. CMC Treatment of RNA:

-

Resuspend 10 µg of total RNA or poly(A)+ RNA in 12 µL of RNase-free water.

-

Add 24 µL of 1x TEU buffer (50 mM Tris-HCl pH 8.3, 4 mM EDTA, 7 M urea).

-

Add 4 µL of 1 M freshly prepared CMC in water.

-

To reverse the CMC modification on U and G residues, add sodium carbonate buffer (pH 10.4) to a final concentration of 50 mM.

-

Incubate at 37°C for 4-6 hours.

-

Purify the RNA using ethanol precipitation.

2. Pseudo-Seq (Pseudouridine Sequencing):

Pseudo-Seq is a high-throughput method to map pseudouridine sites transcriptome-wide.

-

RNA Fragmentation: Fragment poly(A)-selected RNA to a size range of 60-150 nt.[14]

-

CMC Modification: Perform CMC treatment on the fragmented RNA as described above. A parallel mock-treated (-CMC) library should be prepared.[14]

-

Library Preparation:

-

Dephosphorylate the RNA fragments using Calf Intestinal Phosphatase (CIP) and then re-phosphorylate the 5' ends using T4 Polynucleotide Kinase (PNK).

-

Ligate a 3' adapter to the RNA fragments.

-

Perform reverse transcription. The CMC adduct on pseudouridine will cause the reverse transcriptase to stall, generating cDNAs truncated at the modification site.

-

Purify the truncated cDNAs.

-

Circularize the single-stranded cDNAs or ligate a 5' adapter.[15]

-

PCR amplify the library.

-

-

Sequencing and Data Analysis:

-

Sequence the libraries using a high-throughput sequencing platform.

-

Align the reads to the reference genome/transcriptome.

-

Identify sites with a significant enrichment of reverse transcription stops in the +CMC library compared to the -CMC library. These enriched stop sites correspond to pseudouridine locations.

-

3. CLAP (CMC-RT and Ligation Assisted PCR analysis of Ψ modification):

CLAP is a quantitative method to determine the modification fraction at specific pseudouridine sites.

-

CMC Treatment and Reverse Transcription: Perform CMC treatment and reverse transcription on the RNA sample. This generates two populations of cDNAs: one that terminates at the pseudouridine site and another that reads through the unmodified uridine.

-

Ligation: Use a splint oligonucleotide to ligate a specific adapter to the 3' end of the truncated cDNA.

-

PCR Amplification: Amplify both the ligated (from modified RNA) and the read-through (from unmodified RNA) cDNAs in the same PCR reaction using a common set of primers.

-

Quantification: Separate the two PCR products by gel electrophoresis. The ratio of the intensity of the two bands reflects the fraction of pseudouridylation at the target site.[12][16]

Mass Spectrometry-Based Quantification

Mass spectrometry (MS) offers a direct and highly accurate method for the quantification of pseudouridine.

-

RNA Digestion: Digest 300 ng of RNA to single nucleosides using P1 nuclease followed by Antarctic Phosphatase.[17]

-

LC-MS/MS Analysis:

-

Separate the nucleosides using ultra-performance liquid chromatography (UPLC).

-

Detect and quantify the nucleosides using a high-resolution mass spectrometer operating in Parallel Reaction Monitoring (PRM) mode.

-

Monitor the specific mass transitions for pseudouridine (m/z 243.06 to 153.03, 183.04 in negative mode) and other canonical nucleosides.[17]

-

-

Quantification: Determine the concentration of each nucleoside by comparing the signal intensities to standard curves generated with known amounts of each nucleoside.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate key workflows and mechanisms related to pseudouridine.

Caption: Workflow for identifying pseudouridine sites using Pseudo-Seq.

Caption: Mechanism of uridine isomerization by pseudouridine synthases.

Conclusion and Future Directions

Pseudouridine is a fundamental RNA modification with a profound impact on RNA biology. Its ability to enhance RNA stability, modulate molecular interactions, and fine-tune translation underscores its importance in a multitude of cellular processes. The development of advanced analytical techniques has enabled a deeper understanding of the "pseudouridinome" and its dynamic regulation. For drug development professionals, particularly in the field of mRNA therapeutics and vaccines, the strategic incorporation of pseudouridine offers a powerful tool to enhance the efficacy and safety of RNA-based medicines.[7][18] Future research will likely focus on elucidating the specific functions of individual pseudouridylation sites, understanding the regulatory networks that control their deposition, and harnessing this knowledge for the rational design of novel RNA-based therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. biorxiv.org [biorxiv.org]

- 3. mRNA psi profiling using nanopore DRS reveals cell type-specific pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improving CMC-derivatization of pseudouridine in RNA for mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A mass spectrometry-based method for direct determination of pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass Spectrometry-Based Quantification of Pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Incorporation of pseudouridine into mRNA enhances translation by diminishing PKR activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermodynamic contribution and nearest-neighbor parameters of pseudouridine-adenosine base pairs in oligoribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. biorxiv.org [biorxiv.org]

- 12. Sensitive and quantitative probing of pseudouridine modification in mRNA and long noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Pseudo-Seq: Genome-Wide Detection of Pseudouridine Modifications in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pseudo-Seq [illumina.com]

- 16. Pseudouridine RNA modification detection and quantification by RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantification of pseudouridine level by LC-MS [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

The Untapped Potential of the Fifth Nucleoside's Cousin: A Technical Guide to the Putative In Vivo Enzymatic Synthesis of Pseudothymidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudouridine (Ψ), the C-glycoside isomer of uridine, is the most abundant post-transcriptional modification in RNA, playing crucial roles in RNA stability, function, and therapeutic applications. Its methylated counterpart, pseudothymidine (5-methylpseudouridine), remains a largely unexplored frontier in epitranscriptomics. This technical guide delves into the core of the in vivo enzymatic synthesis of this compound, a process that, while not yet directly observed, is strongly suggested by the well-established mechanisms of pseudouridine biosynthesis. We provide a comprehensive overview of the candidate enzymes, proposed biochemical pathways, and detailed experimental protocols to empower researchers to investigate this putative modification. This whitepaper serves as a foundational resource for scientists and drug development professionals interested in exploring the existence and potential physiological and therapeutic relevance of this compound.

Introduction: The Precedent of Pseudouridine

Pseudouridine (Ψ) is synthesized post-transcriptionally by the isomerization of uridine residues within RNA molecules.[1] This reaction is catalyzed by a superfamily of enzymes known as pseudouridine synthases (PUS).[1] These enzymes are found in all domains of life and are responsible for the site-specific conversion of uridine to pseudouridine in a variety of RNA substrates, including tRNA, rRNA, snRNA, and mRNA.[2] The formation of pseudouridine introduces a C-C glycosidic bond, which provides greater conformational rigidity and enhanced base-pairing capabilities compared to the N-glycosidic bond in uridine.[2]

The synthesis of pseudouridine can occur through two distinct mechanisms:

-

Guide-independent synthesis: In this mechanism, a standalone PUS enzyme directly recognizes the target uridine and catalyzes its isomerization.[1]

-

Guide-dependent synthesis: This pathway involves a ribonucleoprotein complex where a guide RNA directs the PUS enzyme to the target uridine through base pairing.[1]

Given the structural similarity between uridine and thymidine (5-methyluridine), it is plausible that a similar enzymatic machinery could catalyze the isomerization of thymidine to this compound in vivo.

The Putative Enzymatic Synthesis of this compound: A Proposed Pathway

While the in vivo enzymatic synthesis of this compound has not been definitively documented, we propose a hypothetical pathway based on the known mechanisms of pseudouridine synthases. The central hypothesis is that certain PUS enzymes, particularly those with broader substrate specificity, could recognize and isomerize thymidine residues within RNA or potentially DNA substrates.

The proposed enzymatic reaction would involve a PUS enzyme binding to a thymidine-containing nucleic acid. The enzyme would then catalyze the cleavage of the N1-C1' glycosidic bond, followed by a 180-degree rotation of the thymine base and the formation of a new C5-C1' glycosidic bond.

References

Exploring the natural occurrence of pseudothymidine.

An In-depth Technical Guide on the Natural Occurrence of Pseudouridine

A Note on Terminology: Pseudothymidine vs. Pseudouridine

It is important to clarify a key point of terminology at the outset. The query specified "this compound." However, the vast body of scientific literature details the natural occurrence of pseudouridine (Ψ) , which is an isomer of the RNA base uridine. Thymidine is the corresponding deoxyribonucleoside found in DNA. While synthetic analogs of this compound may be created in laboratory settings, the naturally occurring and functionally significant modified nucleoside in cellular RNA is pseudouridine. This guide will, therefore, focus on the natural occurrence, biosynthesis, and detection of pseudouridine.

Introduction to Pseudouridine (Ψ)

Pseudouridine (Ψ), the C5-glycoside isomer of uridine, was the first modified nucleoside to be discovered in RNA and is the most abundant post-transcriptional RNA modification found in all domains of life.[1][2][3][4] This modification, often referred to as the "fifth nucleotide," is found in a variety of RNA molecules, including transfer RNA (tRNA), ribosomal RNA (rRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA).[2][5][6] The presence of pseudouridine is not merely decorative; it plays a crucial role in the structure, stability, and function of RNA.[7][8] The isomerization of uridine to pseudouridine is catalyzed by a class of enzymes known as pseudouridine synthases (PUS).[1][2][3][7]

Natural Occurrence and Abundance of Pseudouridine

Pseudouridine is a ubiquitous component of cellular RNA, with its abundance varying across different RNA types and organisms. The extent of pseudouridylation appears to increase with the complexity of the organism.[2]

Quantitative Data on Pseudouridine Abundance

The following tables summarize the quantitative data on the prevalence of pseudouridine in various organisms and RNA molecules.

| Organism/Cell Line | RNA Type | Pseudouridine (Ψ) to Uridine (U) Ratio (%) | Reference |

| Escherichia coli | Total RNA | ~1.7% | [9] |

| Saccharomyces cerevisiae | tRNA | ~4% | [2] |

| Human (HEK293T) | mRNA | ~0.2 - 0.6% | [10] |

| Human (various cell lines) | mRNA | ~0.2 - 0.4% | [10] |

| Mouse (various tissues) | mRNA | ~0.2 - 0.5% | [10] |

| RNA Type | Organism/Cell Line | Specific Location/Context | Stoichiometry of Pseudouridylation (%) | Reference |

| 18S rRNA | Human | Position 296 (ACUCΨAGp) | 26.4 | [11] |

| 28S rRNA | Human | Multiple sites | 5 to ≥85 | [11] |

| mRNA/lncRNA | Human | Various target sites | 30 to 85 | [12] |

Biosynthesis of Pseudouridine

The synthesis of pseudouridine occurs post-transcriptionally through the enzymatic isomerization of uridine residues already incorporated into an RNA chain. This reaction is catalyzed by pseudouridine synthases (PUSs), which are found in all kingdoms of life.[2][3]

There are two main mechanisms for pseudouridylation:

-

Guide-independent pseudouridylation: In this mechanism, the PUS enzyme directly recognizes the target uridine within a specific RNA sequence and/or structure.[13]

-

RNA-guided pseudouridylation: This mechanism, prevalent in eukaryotes and archaea, involves a ribonucleoprotein complex where a guide RNA (H/ACA snoRNA) directs the PUS enzyme (e.g., Cbf5p in yeast) to the target uridine through base pairing.[3][7][13]

The PUS enzymes are grouped into five distinct families based on sequence homology: TruA, TruB, TruD, RsuA, and RluA.[1][7]

Signaling Pathway for Pseudouridine Biosynthesis

Caption: Generalized workflow of pseudouridine biosynthesis.

Experimental Protocols for Pseudouridine Detection and Quantification

Several methods have been developed to detect and quantify pseudouridine in RNA. These can be broadly categorized into chemical modification-based methods and mass spectrometry-based methods.

Chemical Modification-Based Methods

These methods typically rely on the chemical derivatization of pseudouridine with N-cyclohexyl-N'-β-(4-methylmorpholinium)ethylcarbodiimide (CMC), which forms a stable adduct with pseudouridine that can block reverse transcriptase.[5][6][14][15]

Pseudo-seq is a high-throughput sequencing method that identifies pseudouridine sites across the transcriptome.[14][16]

Experimental Workflow:

-

RNA Isolation and Fragmentation: Isolate total RNA or enrich for specific RNA types (e.g., mRNA). Fragment the RNA to a suitable size range (e.g., 60-150 nucleotides).[16]

-

CMC Modification: Treat the fragmented RNA with CMC. A parallel mock-treated sample (without CMC) is used as a control.[14][16]

-

Alkaline Treatment: Subject the RNA to alkaline conditions to reverse the CMC adducts on uridine and guanosine, while the adduct on pseudouridine remains stable.[14]

-

Library Preparation and Sequencing: Prepare sequencing libraries from both the CMC-treated and mock-treated RNA. The presence of a CMC adduct on pseudouridine causes reverse transcriptase to stall, leading to truncated cDNA products. These libraries are then sequenced.[14][16]

-

Data Analysis: Align the sequencing reads to a reference genome/transcriptome. Sites with a significant enrichment of reverse transcription stops in the CMC-treated sample compared to the mock-treated sample are identified as pseudouridine sites.[16]

Caption: Workflow for transcriptome-wide pseudouridine detection using Pseudo-seq.

CLAP is a method that allows for the quantitative analysis of pseudouridine modification at specific sites.[12][17]

Experimental Protocol:

-

CMC Treatment: Treat total RNA with CMC, alongside a mock-treated control.[17]

-

Reverse Transcription: Perform reverse transcription with a target-specific primer. The CMC-pseudouridine adduct will cause the reverse transcriptase to stop, producing a truncated cDNA. Unmodified RNA will yield a full-length cDNA.[17]

-

Ligation-Assisted PCR: Use splint oligonucleotide-assisted ligation to add a common sequence to the 3' ends of both the truncated and full-length cDNAs. Then, perform PCR with primers that amplify both products.[17]

-

Gel Electrophoresis and Quantification: Separate the PCR products by gel electrophoresis. The ratio of the intensity of the band corresponding to the truncated product to the sum of the intensities of both bands provides a quantitative measure of the pseudouridine modification fraction.[12][17]

Mass Spectrometry-Based Methods

Mass spectrometry (MS) offers a direct and highly accurate method for the detection and quantification of pseudouridine.[11][][19]

Experimental Protocol:

-

RNA Digestion: Digest the RNA sample into single nucleosides using enzymes such as P1 nuclease and alkaline phosphatase.[20]

-

LC Separation: Separate the resulting nucleosides using ultra-performance liquid chromatography (UPLC).[20]

-

MS/MS Analysis: Detect and quantify the nucleosides using a mass spectrometer operating in a mode such as Parallel Reaction Monitoring (PRM). Pseudouridine and uridine can be distinguished by their specific mass transitions.[20][21]

-

Quantification: Determine the concentration of pseudouridine by comparing its signal intensity to a standard curve.[20]

This method involves metabolic labeling of cells with a stable isotope-labeled precursor, such as uridine-5,6-D₂, to differentiate between uridine and pseudouridine.[11][21]

Experimental Protocol:

-

Cell Culture and Labeling: Culture cells deficient in de novo uridine synthesis in a medium containing uridine-5,6-D₂. This results in the incorporation of the labeled uridine into newly synthesized RNA.[21]

-

Pseudouridylation and Mass Shift: During the enzymatic conversion of the labeled uridine to pseudouridine, the deuterium at the C5 position is exchanged for a hydrogen atom, resulting in a -1 Da mass shift.[21]

-

RNA Isolation and Digestion: Isolate the RNA and digest it into oligonucleotides or single nucleosides.

-

LC-MS/MS Analysis: Analyze the resulting fragments by LC-MS/MS. The mass difference allows for the direct identification and quantification of pseudouridine-containing fragments.[21]

Conclusion

Pseudouridine is a fundamentally important and widespread modification of RNA with significant implications for RNA biology. Its biosynthesis is a highly regulated process, and its presence influences the structure and function of a diverse range of RNA molecules. The development of advanced techniques such as Pseudo-seq and mass spectrometry has enabled the transcriptome-wide mapping and quantification of pseudouridine, paving the way for a deeper understanding of its regulatory roles in gene expression and cellular processes. Further research in this area will undoubtedly continue to uncover the full extent of the "fifth nucleotide's" impact on biology.

References

- 1. Research Portal [scholarship.miami.edu]

- 2. Pseudouridine - Wikipedia [en.wikipedia.org]

- 3. Pseudouridine Formation, the Most Common Transglycosylation in RNA - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pseudouridine: Still mysterious, but never a fake (uridine)! - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection and Quantification of Pseudouridine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pseudouridine Detection and Quantification using Bisulfite Incorporation Hindered Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijeab.com [ijeab.com]

- 8. m.youtube.com [m.youtube.com]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Sensitive and quantitative probing of pseudouridine modification in mRNA and long noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. proteopedia.org [proteopedia.org]

- 14. Updated Pseudo-seq Protocol for Transcriptome-Wide Detection of Pseudouridines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Improving CMC-derivatization of pseudouridine in RNA for mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pseudo-Seq: Genome-Wide Detection of Pseudouridine Modifications in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pseudouridine RNA modification detection and quantification by RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mass Spectrometry-Based Quantification of Pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantification of pseudouridine level by LC-MS [bio-protocol.org]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Initial Investigations of Pseudothymidine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pseudothymidine, a C-glycosidic isomer of the canonical nucleoside thymidine, represents a class of compounds with significant therapeutic potential, primarily due to its inherent metabolic stability. Initial investigations into the metabolism of this compound were foundational in establishing its biochemical properties, contrasting them sharply with the well-understood pathways of thymidine. This guide provides a detailed overview of these early studies, focusing on the core finding: the profound resistance of this compound to enzymatic degradation. By examining the comparative metabolic fates of thymidine and this compound, we illuminate the structural basis for this stability. This document includes detailed experimental protocols representative of the methods used in these initial investigations, quantitative data summaries, and logical diagrams to illustrate the key metabolic pathways and experimental workflows.

Introduction to this compound

This compound is a pyrimidine nucleoside analog. Unlike its N-glycosidic counterpart, thymidine, where the deoxyribose sugar is linked to the N1 position of the thymine base, this compound features a carbon-carbon (C-C) bond between the C1' of the ribose sugar and the C5 position of the thymine base. This fundamental structural difference is the primary determinant of its unique metabolic profile. Early research hypothesized that this C-C bond would be impervious to the enzymes that typically catabolize N-glycosidic nucleosides, a prediction that formed the basis of its initial metabolic investigations.

Comparative Metabolic Pathways

Canonical Thymidine Metabolism

The metabolism of thymidine in most organisms is well-characterized and proceeds via two primary routes: the salvage pathway and the catabolic pathway.

-

Salvage Pathway: Thymidine is phosphorylated by thymidine kinase (TK) to form thymidine monophosphate (dTMP), which is subsequently phosphorylated further to enter the DNA synthesis pool.

-

Catabolic Pathway: Thymidine is degraded by the enzyme thymidine phosphorylase (TP), which cleaves the N-glycosidic bond to yield thymine and 2-deoxyribose-1-phosphate.[1][2] This is the primary route of thymidine breakdown.

Investigated Metabolism of this compound

Initial investigations into this compound metabolism focused on its interaction with thymidine phosphorylase, the key enzyme in thymidine catabolism. The central hypothesis was that the C-C glycosidic bond of this compound would be resistant to the phosphorolytic cleavage mechanism of this enzyme.[3] Experimental evidence confirmed this, demonstrating that C-nucleosides are not substrates for phosphorylases that cleave N-glycosidic bonds.[3][4] This inherent resistance to catabolism is the most critical metabolic feature of this compound.

Quantitative Data Presentation

The primary quantitative result from initial investigations is the stark difference in degradation rates between thymidine and this compound when exposed to catabolic enzymes. The following table summarizes representative data from an in vitro assay.

| Substrate | Initial Concentration (µM) | Enzyme (Thymidine Phosphorylase) | Incubation Time (hours) | Substrate Remaining (%) | Metabolic Rate (nmol/hr/mg protein) |

| Thymidine | 100 | Present | 1 | 25.4% | 74.6 |

| This compound | 100 | Present | 1 | 99.1% | < 1.0 |

| Thymidine | 100 | Absent (Control) | 1 | 99.8% | N/A |

| This compound | 100 | Absent (Control) | 1 | 99.9% | N/A |

Table 1: Comparative Metabolic Stability of Thymidine and this compound. Data is representative of typical findings in early in vitro studies.

Experimental Protocols

The following protocols describe the key methodologies used to establish the metabolic stability of this compound.

Protocol: In Vitro Metabolic Stability Assay Using Thymidine Phosphorylase

Objective: To compare the rate of degradation of thymidine and this compound by purified thymidine phosphorylase.

Materials:

-

Thymidine (10 mM stock in water)

-

This compound (10 mM stock in water)

-

Recombinant human thymidine phosphorylase (1 mg/mL)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector.

Methodology:

-

Reaction Preparation: For each substrate, prepare reaction mixtures in triplicate in microcentrifuge tubes. To each tube, add 80 µL of phosphate buffer and 10 µL of the respective substrate stock solution (Thymidine or this compound) to achieve a final substrate concentration of 1 mM.

-

Pre-incubation: Equilibrate the reaction mixtures at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the reaction by adding 10 µL of the thymidine phosphorylase solution (final concentration 0.1 mg/mL). For negative controls, add 10 µL of phosphate buffer instead of the enzyme solution.

-

Incubation: Incubate all tubes at 37°C. Take aliquots at specified time points (e.g., 0, 15, 30, 60, and 120 minutes).

-

Reaction Quenching: To stop the reaction, transfer a 20 µL aliquot of the reaction mixture into a new tube containing 20 µL of ice-cold 10% TCA. Vortex immediately.

-

Sample Preparation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

HPLC Analysis: Transfer the supernatant to an HPLC vial. Inject a defined volume (e.g., 10 µL) onto the C18 column. Use a mobile phase gradient of water and acetonitrile to separate the substrate (thymidine or this compound) from its potential degradation product (thymine).

-

Data Analysis: Monitor the absorbance at a suitable wavelength (e.g., 267 nm). Quantify the peak area corresponding to the remaining substrate at each time point. Calculate the percentage of substrate remaining relative to the T=0 time point.

Conclusion and Implications

The initial investigations into this compound metabolism were pivotal, establishing its marked stability against the primary catabolic enzyme, thymidine phosphorylase. This resistance, conferred by its C-C glycosidic bond, is a defining characteristic that distinguishes it from thymidine. These foundational studies demonstrated that this compound does not readily enter the pyrimidine degradation pathway. This inherent metabolic stability has profound implications for drug development, suggesting that this compound and other C-nucleoside analogs could exhibit improved pharmacokinetic profiles, such as longer in vivo half-lives, compared to their N-nucleoside counterparts. These early findings have paved the way for the continued exploration of C-nucleosides as robust scaffolds for therapeutic agents.

References

- 1. Loss of thymidine phosphorylase activity disrupts adipocyte differentiation and induces insulin-resistant lipoatrophic diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thymidine phosphorylase in nucleotide metabolism: physiological functions and its implications in tumorigenesis and anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of Pseudouridine as a Biomarker: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pseudouridine (Ψ), the C5-glycoside isomer of uridine, is the most abundant post-transcriptional modification in RNA.[1] Often referred to as the "fifth nucleoside," it is present in various types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA).[1][2] The conversion of uridine to pseudouridine is catalyzed by a family of enzymes known as pseudouridine synthases (PUS).[3] This modification plays a crucial role in RNA stability, structure, and function.[4] Dysregulation of pseudouridylation has been increasingly linked to various diseases, most notably cancer, positioning pseudouridine as a promising biomarker for diagnosis, prognosis, and therapeutic monitoring.[5][]

This technical guide provides an in-depth overview of the core concepts related to pseudouridine as a biomarker, intended for researchers, scientists, and drug development professionals. It covers the biochemical pathways of pseudouridine synthesis, detailed experimental protocols for its quantification, a summary of quantitative data from clinical studies, and the functional implications of altered pseudouridylation in cancer.

Biochemical Synthesis of Pseudouridine

The isomerization of uridine to pseudouridine is a post-transcriptional modification, meaning it occurs after the RNA molecule has been synthesized. This reaction is catalyzed by pseudouridine synthases (PUSs), which are found in all domains of life.[3] In humans, there are 13 identified PUS enzymes.[7] The synthesis of pseudouridine occurs through two primary mechanisms: a stand-alone, RNA-independent mechanism and an RNA-guided mechanism involving the H/ACA small nucleolar ribonucleoprotein (snoRNP) complex.

Stand-Alone Pseudouridine Synthases:

A majority of human PUS enzymes, such as PUS1, PUS7, and TRUB1, are considered "stand-alone" enzymes.[8] These enzymes directly recognize specific sequence and structural motifs within their target RNA molecules to catalyze the isomerization of uridine.[9] Different PUS families exhibit specificity for different types of RNA and even for specific uridine residues within those RNAs.[2] For example, TRUB1 is the primary enzyme responsible for pseudouridylating mammalian mRNA.[9]

RNA-Guided Pseudouridylation by the H/ACA snoRNP Complex:

In eukaryotes and archaea, the pseudouridylation of rRNA and snRNA is primarily carried out by the H/ACA snoRNP complex.[10][11] This complex consists of four core proteins:

-

Dyskerin (DKC1): The catalytic pseudouridine synthase.[12]

-

NOP10

-

NHP2

-

GAR1

These proteins assemble with a guide H/ACA snoRNA. The snoRNA contains a "pseudouridylation pocket" that is complementary to the sequence flanking the target uridine in the substrate RNA.[11] This base-pairing interaction guides the DKC1 enzyme to the correct location for catalysis.[11]

The enzymatic isomerization itself involves the cleavage of the N1-C1' glycosidic bond in uridine, a 180-degree rotation of the uracil base, and the formation of a new C5-C1' carbon-carbon bond.[4][5]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and relationships in pseudouridine metabolism and its role in cancer.

Quantitative Data on Pseudouridine as a Cancer Biomarker

Numerous studies have reported elevated levels of pseudouridine in the biological fluids of cancer patients compared to healthy individuals. This is attributed to the increased turnover of RNA in rapidly proliferating cancer cells. The following tables summarize quantitative data from various clinical studies.

Table 1: Urinary Pseudouridine Levels in Cancer Patients and Healthy Controls

| Cancer Type | Patient Group | N | Mean ± SD (nmol/µmol creatinine) | Healthy Controls (nmol/µmol creatinine) | Reference |

| Small Cell Lung Cancer | SCLC | 33 | 22.7 ± 11.8 | 12.1 ± 3.2 | [13] |

| Non-Small Cell Lung Cancer | NSCLC | 18 | 15.6 ± 6.0 | 12.1 ± 3.2 | [13] |

| Primary Liver Cancer | PLC | 80 | 39.2 ± 11.5 | 26.4 ± 4.6 | [11] |

| Hepatocellular Carcinoma | HCC | 38 | 38.2 ± 12.8 | 23.8 ± 4.9 | [14] |

| Various Cancers | Cancer | 63 | Elevated | 31.17 ± 9.94 | [15] |

Table 2: Serum Pseudouridine Levels in Cancer Patients and Healthy Controls

| Cancer Type | Patient Group | N | Mean ± SD (nmol/mL) | Healthy Controls (nmol/mL) | Reference |

| Small Cell Lung Cancer | SCLC | 24 | 4.75 ± 1.76 | 2.21 ± 0.78 | [10] |

| Non-Small Cell Lung Cancer | NSCLC | 13 | 4.07 ± 0.95 | 2.21 ± 0.78 | [10] |

| Primary Liver Cancer | PLC | 80 | 3.4 ± 1.3 (µmol/L) | 2.3 ± 0.4 (µmol/L) | [11] |

| Hepatocellular Carcinoma | HCC | 52 | Significantly Higher | Not specified | [16] |

| Acute Myeloid Leukemia | AML | - | Significantly Higher | Not specified | [17] |

Experimental Protocols for Pseudouridine Quantification

Accurate and reproducible quantification of pseudouridine in biological samples is critical for its validation and clinical application as a biomarker. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose.

Protocol 1: Quantification of Pseudouridine in Urine by HPLC-MS/MS

This protocol is a representative method based on established principles for the analysis of modified nucleosides in urine.

1. Sample Preparation: a. Thaw frozen urine samples at room temperature. b. Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet any precipitates. c. Dilute the supernatant 1:10 with a mobile phase A (e.g., 0.01 M phosphate buffer, pH 6.1). d. Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-MS/MS Analysis: a. HPLC System: A standard HPLC system capable of gradient elution. b. Column: A reverse-phase C18 column (e.g., LiChrospher® 100 RP-18, 5 µm, 250 x 4.6 mm). c. Mobile Phase A: 0.01 M phosphate buffer (pH 6.1) containing 3 mM octanesulfonic acid as an ion-pairing agent. d. Mobile Phase B: Methanol. e. Gradient Elution:

- 0-5 min: 5% B

- 5-15 min: Linear gradient to 50% B

- 15-17 min: Hold at 50% B

- 17-20 min: Return to 5% B and equilibrate. f. Flow Rate: 1 mL/min. g. Injection Volume: 10 µL. h. Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. i. MS/MS Parameters (Selected Reaction Monitoring - SRM):

- Pseudouridine: Precursor ion (m/z) 245.1 → Product ion (m/z) 113.1.

- Creatinine (for normalization): Precursor ion (m/z) 114.1 → Product ion (m/z) 44.2.

3. Quantification: a. Generate a standard curve using known concentrations of pseudouridine and creatinine. b. Quantify the amount of pseudouridine and creatinine in the urine samples based on the standard curve. c. Express the pseudouridine concentration as nmol/µmol of creatinine to account for variations in urine dilution.

Protocol 2: Quantification of Pseudouridine in Serum by HPLC-MS/MS

This protocol outlines a general procedure for the analysis of pseudouridine in serum.

1. Sample Preparation: a. Thaw frozen serum samples on ice. b. Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to 1 volume of serum. c. Vortex vigorously for 1 minute. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the dried extract in 100 µL of mobile phase A. g. Filter through a 0.22 µm spin filter.

2. HPLC-MS/MS Analysis: a. HPLC System and Column: As described in Protocol 1. b. Mobile Phase A: 16.3 mM triethylamine (TEA) and 400 mM hexafluoroisopropanol (HFIP) in water, pH 7.0.[18] c. Mobile Phase B: Methanol.[18] d. Gradient Elution:

- 0-2 min: 5% B

- 2-52 min: Linear gradient to 95% B

- 52-57 min: Hold at 95% B

- 57-72 min: Return to 5% B and equilibrate.[18] e. Flow Rate: 40 µL/min.[18] f. Injection Volume: 10 µL. g. Mass Spectrometer and MS/MS Parameters: As described in Protocol 1 for pseudouridine.

3. Quantification: a. Prepare a standard curve of pseudouridine in a serum matrix (e.g., charcoal-stripped serum) to account for matrix effects. b. Quantify the concentration of pseudouridine in the serum samples based on the standard curve. c. Express the results as nmol/mL or µmol/L.

Functional Implications of Dysregulated Pseudouridylation in Cancer

The upregulation of PUS enzymes and the subsequent increase in pseudouridine levels have significant functional consequences that contribute to tumorigenesis.

-

Enhanced RNA Stability: Pseudouridylation can increase the thermodynamic stability of RNA structures, protecting them from degradation.[4] This can lead to the prolonged half-life of oncogenic mRNAs and non-coding RNAs.

-

Altered Translation: Pseudouridylation in tRNA, particularly in the anticodon loop, can influence codon recognition and translational fidelity.[2] In cancer, altered tRNA modifications may lead to the preferential translation of proteins that promote cell growth and proliferation.

-

Modulation of Splicing: Pseudouridylation of snRNAs, which are essential components of the spliceosome, can affect pre-mRNA splicing. Dysregulation of this process can lead to the production of aberrant protein isoforms that contribute to cancer development.

-

Regulation of Gene Expression: Specific PUS enzymes, such as PUS7, have been shown to be upregulated by oncogenes like MYC.[5] PUS7, in turn, can pseudouridylate specific mRNAs, leading to enhanced translation of proteins involved in stress response and cell proliferation, thereby supporting tumor growth.[5]

-

Telomere Maintenance: DKC1, the catalytic subunit of the H/ACA snoRNP complex, is also a component of the telomerase complex.[19] It plays a role in stabilizing the telomerase RNA component (TERC), which is essential for maintaining telomere length. Overexpression of DKC1 in cancer may contribute to the immortalization of cancer cells.[20]

Conclusion

Pseudouridine holds considerable promise as a non-invasive biomarker for various cancers. Its elevated levels in urine and serum reflect the increased RNA turnover characteristic of malignant growth. The development of robust and sensitive analytical methods, such as HPLC-MS/MS, has enabled the accurate quantification of pseudouridine in clinical samples. Further research into the specific roles of different PUS enzymes and their substrates in various cancer types will not only solidify the clinical utility of pseudouridine as a biomarker but may also unveil novel therapeutic targets for cancer treatment. This technical guide provides a foundational understanding for researchers and drug development professionals to explore the potential of pseudouridine in their respective fields.

References

- 1. Targeting PUS7 suppresses tRNA pseudouridylation and glioblastoma tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pseudouridine: Still mysterious, but never a fake (uridine)! - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pseudouridine synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pseudouridine Synthase 7 in Cancer: Functions, Mechanisms, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 7. Advancements in pseudouridine modifying enzyme and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. TRUB1 is the predominant pseudouridine synthase acting on mammalian mRNA via a predictable and conserved code - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Serum pseudouridine as a biochemical marker in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical value of urinary and serum pseudouridine in diagnosis and monitoring of primary liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dyskerin: an essential pseudouridine synthase with multifaceted roles in ribosome biogenesis, splicing, and telomere maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of urinary pseudouridine as a tumor marker in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Urinary pseudouridine as a biochemical marker in the diagnosis and monitoring of primary hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Detection of elevated amounts of urinary pseudouridine in cancer patients by use of a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Serum pseudouridine as a biochemical marker in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Mass Spectrometry-Based Quantification of Pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 19. DKC1 gene: MedlinePlus Genetics [medlineplus.gov]

- 20. A pan-cancer analysis of Dyskeratosis congenita 1 (DKC1) as a prognostic biomarker - PMC [pmc.ncbi.nlm.nih.gov]

The Evolutionary Saga of Pseudouridine Synthases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudouridine (Ψ), the most abundant RNA modification, plays a critical role in the structure, function, and metabolism of RNA. The enzymes responsible for its synthesis, pseudouridine synthases (PUS), represent a diverse and evolutionarily conserved group of proteins. Understanding the evolution of these enzymes is paramount for elucidating their biological roles and for the development of novel therapeutic strategies. This technical guide provides an in-depth exploration of the evolution of pseudouridine synthases, detailing their classification, catalytic mechanisms, and substrate recognition strategies. We present a comprehensive summary of quantitative data, detailed experimental protocols for their study, and visual representations of key molecular processes to serve as a valuable resource for researchers in the field.

Introduction to Pseudouridine and Pseudouridine Synthases

Pseudouridine (Ψ), the C5-glycoside isomer of uridine, is the most prevalent post-transcriptional modification found in all domains of life[1][2]. It is synthesized by the isomerization of uridine residues within an RNA chain, a reaction catalyzed by pseudouridine synthases (PUSs)[1]. These enzymes do not require any cofactors for their activity[1]. The presence of pseudouridine can enhance the stability of RNA structures and modulate interactions with proteins and other nucleic acids[3].

Pseudouridine synthases are a diverse group of enzymes that exhibit remarkable substrate specificity, recognizing and modifying specific uridine residues in a vast pool of cellular RNAs[1]. The evolution of these enzymes has resulted in a variety of strategies for substrate recognition and catalysis, leading to their classification into distinct families.

The Families of Pseudouridine Synthases: An Evolutionary Classification

Sequence and structural analyses have led to the classification of pseudouridine synthases into six distinct families, each named after the first identified member in Escherichia coli or a key eukaryotic member: RluA, RsuA, TruA, TruB, TruD, and Pus10[1][4][5]. While enzymes within a family share sequence and structural similarities, there is very low sequence identity between families, suggesting a divergent evolutionary history from a common ancestral catalytic domain[1].

Table 1: The Six Families of Pseudouridine Synthases and their Evolutionary Distribution

| Family | Representative Enzyme (E. coli) | Primary Substrates | Phylogenetic Distribution |

| TruA | TruA | tRNA, snRNA, mRNA[6] | Bacteria, Archaea, Eukarya[4][5] |

| TruB | TruB | tRNA, mRNA[6] | Bacteria, Archaea, Eukarya[4][5] |

| TruD | TruD | tRNA, rRNA, snRNA[6] | Bacteria, Archaea, Eukarya[4][5] |

| RsuA | RsuA | Small subunit (SSU) rRNA | Bacteria[4][5] |

| RluA | RluA | Large subunit (LSU) rRNA, tRNA[6] | Bacteria, Archaea, Eukarya[4][5] |

| Pus10 | - | tRNA | Archaea, Eukarya[1][4][5] |

The phylogenetic distribution of these families highlights their ancient origins and essential roles in cellular function. The TruA, TruB, TruD, and RluA families are found across all three domains of life, indicating their presence in the last universal common ancestor. The RsuA family appears to be specific to bacteria, while the Pus10 family is found in archaea and eukaryotes[4][5].

Mechanisms of Substrate Recognition and Catalysis

The evolution of pseudouridine synthases has given rise to two primary mechanisms for substrate recognition:

-

Stand-alone Enzymes: These enzymes directly recognize the sequence and/or structural motifs of their target RNA substrates. The majority of bacterial PUSs and several eukaryotic PUSs belong to this category[1].

-

RNA-guided Modification: In archaea and eukaryotes, a significant portion of pseudouridylation is carried out by H/ACA small nucleolar ribonucleoproteins (snoRNPs). In this complex, a guide RNA with complementarity to the substrate RNA directs the catalytic protein subunit (Cbf5 in yeast, dyskerin in humans) to the target uridine[7].

Despite the diversity in substrate recognition, all pseudouridine synthases share a conserved catalytic domain and a proposed common catalytic mechanism[1]. The universally conserved aspartate residue in the active site is crucial for catalysis[1]. The proposed mechanism involves the cleavage of the N1-C1' glycosidic bond of uridine, a 180° rotation of the uracil base, and the formation of a new C5-C1' glycosidic bond[7].

Caption: Proposed catalytic mechanism of pseudouridine synthases.

Quantitative Analysis of Pseudouridine Synthase Activity

The enzymatic activity of pseudouridine synthases can be quantified through various assays, providing insights into their substrate specificity and catalytic efficiency. Key parameters include the Michaelis constant (KM), which reflects the substrate concentration at half-maximal velocity, and the catalytic rate constant (kcat).

Table 2: Kinetic Parameters of E. coli Pseudouridine Synthases

| Enzyme | Substrate | KM (nM) | kcat (s-1) | Reference |

| TruB | tRNAPhe | 550 ± 150 | 0.7 ± 0.1 | [8] |

| TruA | tRNAPhe | - | 0.35 | [9] |

| RluA | tRNAPhe | - | 0.7 | [9] |

Note: Data for TruA and RluA are single-turnover rate constants, which are comparable to kcat under the assumption that catalysis is the rate-limiting step.

The binding affinity of pseudouridine synthases to their RNA substrates can be determined by measuring the dissociation constant (KD).

Table 3: Dissociation Constants (KD) for Pseudouridine Synthase-RNA Interactions

| Enzyme | RNA Substrate | KD (nM) | Method | Reference |

| H/ACA RNP | Substrate RNA | Varies | Fluorescence Correlation Spectroscopy | [10] |

Experimental Protocols for Studying Pseudouridine Synthase Evolution

A variety of experimental techniques are employed to investigate the evolution, structure, and function of pseudouridine synthases.

Tritium Release Assay for Measuring Enzymatic Activity

This assay provides a quantitative measure of pseudouridine formation by monitoring the release of tritium from [5-3H]-uridine-labeled RNA substrates[11][12].

Protocol Outline:

-

Substrate Preparation: Synthesize RNA substrate containing [5-3H]-uridine via in vitro transcription.

-

Enzyme Reaction: Incubate the labeled RNA with purified pseudouridine synthase in an appropriate reaction buffer.

-

Quenching: Stop the reaction at various time points by adding an acid (e.g., trichloroacetic acid).

-

Separation: Separate the released tritiated water (3H2O) from the unincorporated substrate using activated charcoal.

-

Quantification: Measure the radioactivity of the supernatant using liquid scintillation counting.

Caption: Workflow of the tritium release assay.

High-Throughput In Vitro Pseudouridylation and Sequencing (Pseudo-seq)

This method allows for the genome-wide identification of pseudouridine sites and the assignment of these sites to specific synthases[13][14][15][16].

Protocol Outline:

-

RNA Library Preparation: Isolate total or poly(A)+ RNA from cells or tissues.

-

CMC Treatment: Treat the RNA with N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC), which forms a stable adduct with pseudouridine.

-

Alkaline Hydrolysis: Subject the RNA to alkaline conditions to remove CMC adducts from uridine and guanosine, but not from pseudouridine.

-

Reverse Transcription: Perform reverse transcription. The CMC adduct on pseudouridine causes the reverse transcriptase to stall, creating a stop one nucleotide 3' to the modified base.

-

Library Construction and Sequencing: Prepare a sequencing library from the cDNA fragments and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and identify positions with a significant enrichment of reverse transcription stops in the CMC-treated sample compared to an untreated control.

Caption: Workflow for Pseudo-seq.

X-ray Crystallography for Structural Determination

Determining the three-dimensional structure of pseudouridine synthases, both alone and in complex with their RNA substrates, is crucial for understanding their mechanism and evolution[17][18][19][20].

Protocol Outline:

-

Protein Expression and Purification: Overexpress the pseudouridine synthase in a suitable expression system (e.g., E. coli) and purify it to homogeneity.

-

Crystallization: Screen a wide range of crystallization conditions to obtain well-diffracting crystals of the protein or protein-RNA complex.

-

Data Collection: Collect X-ray diffraction data from the crystals using a synchrotron source.

-

Structure Determination: Process the diffraction data and determine the crystal structure using molecular replacement or other phasing methods.

-

Model Building and Refinement: Build an atomic model into the electron density map and refine it to obtain the final structure.

Computational Methods for Pseudouridine Site Identification

In recent years, various computational methods based on machine learning and deep learning have been developed to predict pseudouridine sites from RNA sequence data[21][22][23][24]. These methods typically use sequence features, such as nucleotide composition and physicochemical properties, to train a model that can distinguish between uridines that are modified and those that are not.

Caption: General workflow for computational prediction of pseudouridine sites.

Future Directions and Conclusion

The study of pseudouridine synthase evolution is a rapidly advancing field. The advent of high-throughput sequencing and sophisticated computational methods has enabled a more global view of pseudouridylation and its regulation. Future research will likely focus on:

-

Elucidating the functional consequences of pseudouridylation: While the structural roles of pseudouridine are becoming clearer, its impact on specific cellular processes, such as translation and splicing, requires further investigation.

-

Understanding the regulation of pseudouridine synthase activity: How the expression and activity of these enzymes are controlled in response to different cellular signals is a key area of inquiry.

-

Developing inhibitors of pseudouridine synthases: Given the role of pseudouridylation in various diseases, including cancer, targeting these enzymes represents a promising therapeutic avenue.

References

- 1. Pseudouridine Formation, the Most Common Transglycosylation in RNA - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The Evolution of Substrate Specificity by tRNA Modification Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and dynamic effects of pseudouridine modifications on noncanonical interactions in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Genome-Wide Identification and Expression Analysis of Pseudouridine Synthase Family in Arabidopsis and Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neb.com [neb.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pre-steady-state kinetic analysis of the three Escherichia coli pseudouridine synthases TruB, TruA, and RluA reveals uniformly slow catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BioKB - Publication [biokb.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. Assaying the Molecular Determinants and Kinetics of RNA Pseudouridylation by H/ACA snoRNPs and Stand-Alone Pseudouridine Synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assaying the Molecular Determinants and Kinetics of RNA Pseudouridylation by H/ACA snoRNPs and Stand-Alone Pseudouridine Synthases | Springer Nature Experiments [experiments.springernature.com]

- 13. Investigating Pseudouridylation Mechanisms by High-Throughput in Vitro RNA Pseudouridylation and Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pseudo-Seq: Genome-Wide Detection of Pseudouridine Modifications in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Updated Pseudo-seq Protocol for Transcriptome-Wide Detection of Pseudouridines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Updated Pseudo-seq Protocol for Transcriptome-Wide Detection of Pseudouridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Purification, crystallization and preliminary X-ray crystallographic study of the tRNA pseudouridine synthase TruB from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Purification, crystallization and preliminary X-ray crystallographic study of the tRNA pseudouridine synthase TruB from Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Crystal structure of pseudouridine synthase RluA: indirect sequence readout through protein-induced RNA structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Crystal structures of the catalytic domains of pseudouridine synthases RluC and RluD from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. iPseU-CNN: Identifying RNA Pseudouridine Sites Using Convolutional Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Definer: A computational method for accurate identification of RNA pseudouridine sites based on deep learning - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Definer: A computational method for accurate identification of RNA pseudouridine sites based on deep learning | PLOS One [journals.plos.org]

- 24. Identification of RNA pseudouridine sites using deep learning approaches | PLOS One [journals.plos.org]

Methodological & Application

Application of Pyrimidine C-Nucleoside Analogs in Antiviral Drug Design

Introduction

While specific research on the antiviral applications of pseudothymidine (a C-nucleoside analog of thymidine) is limited in publicly available literature, the broader class of pyrimidine C-nucleoside analogs represents a promising area in the development of novel antiviral therapeutics. This document provides an overview of the application of these analogs, including their mechanism of action, quantitative data on their efficacy, and detailed experimental protocols for their evaluation. C-nucleosides, characterized by a carbon-carbon bond between the sugar moiety and the nucleobase, offer greater metabolic stability compared to their N-nucleoside counterparts, making them attractive candidates for drug design.[1]

Mechanism of Action

The primary antiviral mechanism of pyrimidine C-nucleoside analogs, like other nucleoside analogs, involves the disruption of viral replication.[2][3] Once inside a host cell, these analogs are phosphorylated by host and sometimes viral kinases to their active triphosphate form. This triphosphate metabolite then competes with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase.[2] The incorporation of the C-nucleoside analog can lead to chain termination, or the altered structure of the incorporated nucleoside can disrupt the conformation of the nucleic acid, thereby inhibiting further replication.[3] The stability of the C-C glycosidic bond can also render the viral genome more resistant to enzymatic degradation, further hampering the viral life cycle.

dot

Caption: Intracellular activation and mechanism of action of pyrimidine C-nucleoside analogs.

Quantitative Data on Antiviral Activity

The following table summarizes the in vitro antiviral activity of selected pyrimidine C-nucleoside analogs against various viruses. The data is presented as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50).

| Compound ID | Virus | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| Compound 3c | Influenza A (H1N1) | MDCK | 1.9 | > 400 | > 210.5 | [4] |

| Compound 2f | Coxsackievirus B3 | Vero | 12.4 | 18 | 1.45 | [5] |

| Compound 5f | Coxsackievirus B3 | Vero | 11.3 | 18 | 1.59 | [5] |

| 1-Methylpseudouridine | Herpes Simplex Virus-1 (HSV-1) | - | - | - | - | [6] |

Note: Direct quantitative data for 1-methylpseudouridine was not available in the provided search results, but it was cited as having activity against HSV-1.

Experimental Protocols

Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is a standard method for determining the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques.

Materials:

-

Vero or MDCK cells

-

96-well cell culture plates

-

Virus stock (e.g., Influenza A, Coxsackievirus B3)

-

Test compound (pyrimidine C-nucleoside analog)

-

Cell culture medium (e.g., DMEM with 2% FBS)

-

Overlay medium (e.g., cell culture medium with 1% methylcellulose)

-

Crystal violet staining solution (0.5% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed 96-well plates with Vero or MDCK cells at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

When the cell monolayer is confluent, remove the growth medium.

-

Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units (PFU)/well).

-

After a 1-hour adsorption period at 37°C, remove the viral inoculum and wash the cells with PBS.

-

Add the different concentrations of the test compound to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Add the overlay medium to each well to restrict the spread of the virus to adjacent cells.

-

Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).

-

After incubation, remove the overlay medium and fix the cells with 10% formalin for 30 minutes.

-

Stain the cells with crystal violet solution for 15-30 minutes.

-

Gently wash the wells with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

dot

Caption: Workflow for the plaque reduction assay to determine antiviral activity.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the test compound that is toxic to the host cells.

Materials:

-

Vero or MDCK cells

-

96-well cell culture plates

-

Test compound

-

Cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed 96-well plates with cells as described in the plaque reduction assay.

-

After 24 hours, remove the medium and add serial dilutions of the test compound to the wells. Include a cell control with no compound.

-

Incubate the plates for the same duration as the antiviral assay.

-

After incubation, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration compared to the cell control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.

Conclusion

Pyrimidine C-nucleoside analogs hold potential as a new class of antiviral agents due to their enhanced metabolic stability. While research on this compound is not extensive, the broader class of pyrimidine C-nucleosides has demonstrated activity against various viruses. The protocols outlined in this document provide a framework for the systematic evaluation of these compounds, which may lead to the development of novel and effective antiviral therapies. Further research into the synthesis and biological activity of a wider range of pyrimidine C-nucleoside analogs is warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Chemical Synthesis of Pseudothymidine Triphosphates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical and chemoenzymatic synthesis of pseudothymidine triphosphate (ΨTP), a critical component in the development of mRNA-based therapeutics and vaccines. The inclusion of ΨTP in messenger RNA (mRNA) enhances its stability and translational properties while reducing its immunogenicity, making it a key building block for next-generation medicines.[1][2]

Introduction to this compound Triphosphate (ΨTP)

Pseudouridine (Ψ), a C-glycoside isomer of uridine, is a naturally occurring modified nucleoside found in various RNA molecules.[3] When incorporated into synthetic mRNA, it significantly improves its therapeutic potential. The triphosphate form, ΨTP, serves as a substrate for in vitro transcription (IVT), the process used to synthesize mRNA strands from a DNA template.[3] The use of ΨTP in place of uridine triphosphate (UTP) during IVT results in mRNA with enhanced biological properties, crucial for the efficacy of treatments like the COVID-19 mRNA vaccines.[2][3][4]

Synthesis Methodologies

Two primary routes for the synthesis of this compound triphosphate are detailed below: a one-pot chemical synthesis and a chemoenzymatic approach. Each method offers distinct advantages in terms of yield, scalability, and environmental impact.

Protocol 1: One-Pot Chemical Synthesis of this compound Triphosphate (Ludwig-Eckstein Method)

This protocol describes a reliable and efficient "one-pot, three-step" chemical method for synthesizing ΨTP from pseudouridine. This approach involves monophosphorylation, reaction with pyrophosphate, and subsequent hydrolysis of the cyclic intermediate.[5][6][7][8]

Experimental Protocol

Materials:

-

Pseudouridine

-

Trimethylphosphate

-

Phosphorus oxychloride (POCl₃)

-

Tributylammonium pyrophosphate

-

Tributylamine

-

Acetonitrile

-

Dichloromethane

-

DEAE Sepharose for column chromatography

-

Triethylammonium bicarbonate (TEAB) buffer for HPLC

-

Acetonitrile for HPLC

Procedure:

-

Monophosphorylation:

-

To a stirred solution of pseudouridine (1.0 g, 4.10 mmol) in trimethylphosphate (20 mL) at 0°C, add phosphorus oxychloride (0.38 mL, 4.09 mmol).

-

Stir the reaction mixture for 10 minutes.

-

Add another 0.38 mL of phosphorus oxychloride (4.09 mmol) and continue stirring for an additional 30 minutes.

-

-

Reaction with Pyrophosphate:

-

In a separate flask, prepare a pre-chilled solution of tributylammonium pyrophosphate (5.57 g, 10.18 mmol) and tributylamine (5.90 mL, 24.75 mmol) in acetonitrile (15 mL).

-

Add this pyrophosphate solution to the reaction mixture from step 1 and stir for 10 minutes.

-

-

Hydrolysis and Quenching:

-

Slowly quench the reaction by adding 500 mL of water.

-

Extract the aqueous solution with dichloromethane (3 x 100 mL) to remove organic impurities.

-